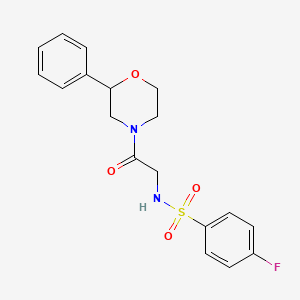

4-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

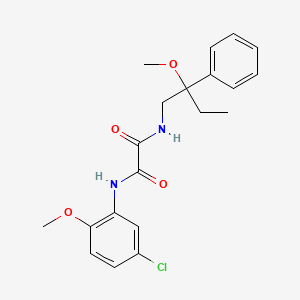

The compound “4-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs due to its bioactivity . The molecule also contains a morpholine ring, which is a common feature in many drugs and can enhance solubility and bioavailability.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenesulfonamide moiety would contribute to the aromaticity of the molecule, while the morpholine ring would introduce a cyclic ether and secondary amine into the structure.Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. The sulfonamide group could potentially undergo hydrolysis, while the morpholine ring could participate in a variety of reactions due to the presence of the ether and amine groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and morpholine groups could enhance the compound’s solubility in water.Applications De Recherche Scientifique

COX-2 Inhibition

A study by Hashimoto et al. (2002) highlighted the synthesis of benzenesulfonamide derivatives, focusing on their ability to inhibit cyclooxygenase-2 (COX-2). The introduction of a fluorine atom increased COX1/COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor, beneficial in treating rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Gul et al. (2016) synthesized benzenesulfonamides with substituted phenyl groups, examining their role as carbonic anhydrase (CA) inhibitors. The study found that the introduction of fluorine and other substituents played a key role in inhibiting human cytosolic isoforms hCA I and II, crucial for further anti-tumor activity studies (Gul et al., 2016).

Biotransformation in Antidepressant Properties

Słoczyńska et al. (2018) explored the metabolism of a novel 5-HT7 receptor antagonist with antidepressant-like properties. The study involved in vitro and in silico approaches to understand the biotransformation pathways, revealing the compound's high clearance and potential therapeutic applications (Słoczyńska et al., 2018).

Antimicrobial and Anticancer Evaluation

Kumar et al. (2014) synthesized a series of benzenesulfonamide derivatives, evaluating their antimicrobial and anticancer activities. The study identified certain compounds as more effective than standard drugs, underscoring the importance of these derivatives in developing new therapeutic agents (Kumar et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c19-15-6-8-16(9-7-15)26(23,24)20-12-18(22)21-10-11-25-17(13-21)14-4-2-1-3-5-14/h1-9,17,20H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKLVMMVDVKNAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)pivalamide](/img/structure/B2968889.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2968892.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2968894.png)

![Methyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2968899.png)

![1-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2968900.png)

![N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2968906.png)